Computed Lipophilicity (XLogP3): 2-[4-(Trifluoromethyl)phenoxy]acetic Acid Versus 4-Chloro, 4-Bromo, and 4-Methyl Analogs
The target compound exhibits an XLogP3 of 2.4, which is higher than both 4-chlorophenoxyacetic acid (XLogP3 = 2.2) and 4-methylphenoxyacetic acid (XLogP3 = 1.9), and equal to 4-bromophenoxyacetic acid (XLogP3 = 2.4) [1][2]. This ~0.2–0.5 log unit increase relative to the chloro and methyl analogs translates to approximately 1.6–3.2× greater lipophilicity, enhancing passive membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 4-Chlorophenoxyacetic acid XLogP3 = 2.2; 4-Bromophenoxyacetic acid XLogP3 = 2.4; 4-Methylphenoxyacetic acid XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +0.2 vs. 4-Cl; +0.5 vs. 4-CH₃; 0 vs. 4-Br |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Higher lipophilicity predicts improved cellular uptake and blood-brain barrier penetration, making the trifluoromethyl analog preferable for intracellular or CNS-targeted probe design.
- [1] PubChem. 2-[4-(Trifluoromethyl)phenoxy]acetic acid, CID 2777570. XLogP3 = 2.4. View Source
- [2] PubChem. (4-Chlorophenoxy)acetic acid, CID 26229, XLogP3 = 2.2; p-Bromophenoxyacetic acid, CID 74657, XLogP3 = 2.4; p-Methylphenoxyacetic acid, CID 70329, XLogP3 = 1.9. View Source
